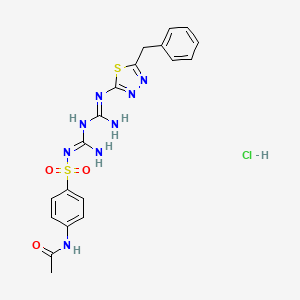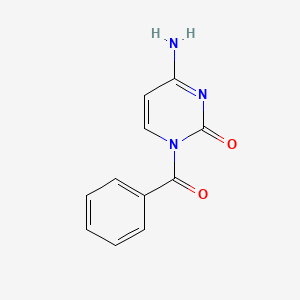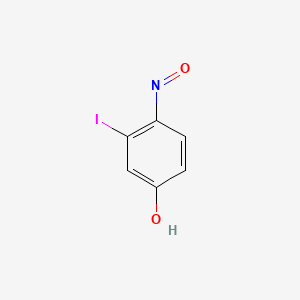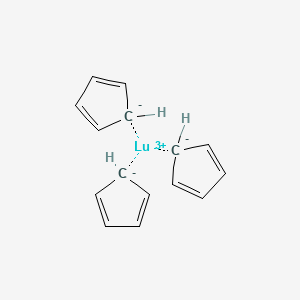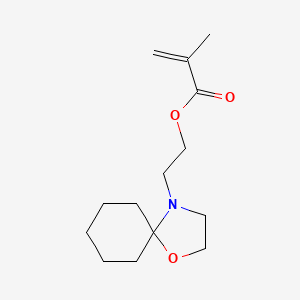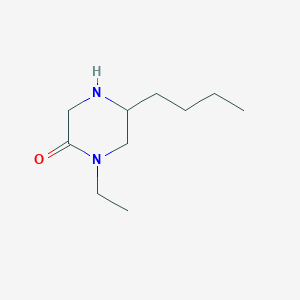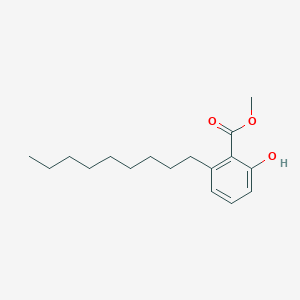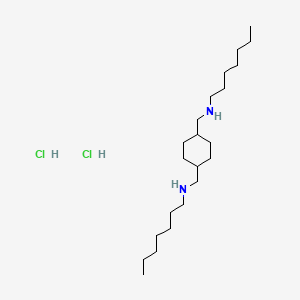
1,4-Cyclohexanebis(methylamine), N,N'-diheptyl-, dihydrochloride, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Cyclohexanebis(methylamine), N,N’-diheptyl-, dihydrochloride, (E)- is a chemical compound with a complex structure. It is a derivative of 1,4-Cyclohexanebis(methylamine), which is known for its applications in various chemical processes. This compound is characterized by the presence of two heptyl groups and two hydrochloride ions, making it a unique and versatile chemical.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Cyclohexanebis(methylamine), N,N’-diheptyl-, dihydrochloride, (E)- involves several steps. The starting material, 1,4-Cyclohexanebis(methylamine), is reacted with heptyl bromide under basic conditions to introduce the heptyl groups. The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) at a temperature of around 60°C. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Cyclohexanebis(methylamine), N,N’-diheptyl-, dihydrochloride, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the heptyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: The major products include cyclohexanone derivatives.
Reduction: The major products are the corresponding amines.
Substitution: The major products depend on the substituent introduced, such as alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
1,4-Cyclohexanebis(methylamine), N,N’-diheptyl-, dihydrochloride, (E)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,4-Cyclohexanebis(methylamine), N,N’-diheptyl-, dihydrochloride, (E)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The pathways involved include signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Cyclohexanebis(methylamine)
- 1,3-Cyclohexanebis(methylamine)
- 1,4-Cyclohexanebis(methylamine), N,N’-bis[p-(dimethylamino)benzyl]-tetrahydrochloride
Uniqueness
1,4-Cyclohexanebis(methylamine), N,N’-diheptyl-, dihydrochloride, (E)- is unique due to the presence of heptyl groups and its dihydrochloride form This gives it distinct chemical properties and reactivity compared to other similar compounds
Propiedades
Número CAS |
1241-27-6 |
|---|---|
Fórmula molecular |
C22H48Cl2N2 |
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
N-[[4-[(heptylamino)methyl]cyclohexyl]methyl]heptan-1-amine;dihydrochloride |
InChI |
InChI=1S/C22H46N2.2ClH/c1-3-5-7-9-11-17-23-19-21-13-15-22(16-14-21)20-24-18-12-10-8-6-4-2;;/h21-24H,3-20H2,1-2H3;2*1H |
Clave InChI |
YLDUYUMJGFBOMT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCNCC1CCC(CC1)CNCCCCCCC.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


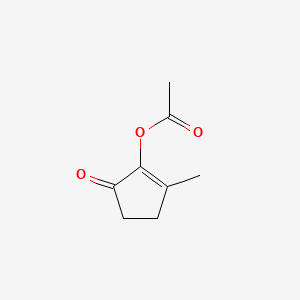
![[(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane](/img/structure/B13748777.png)
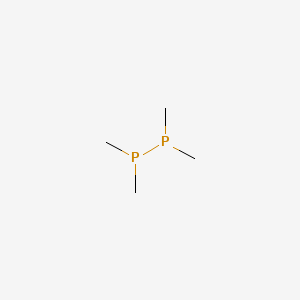
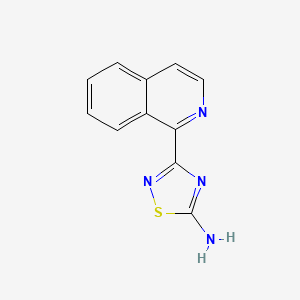
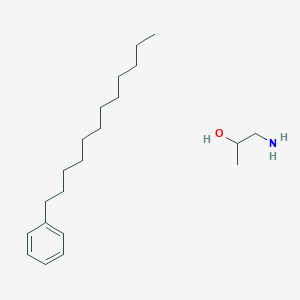
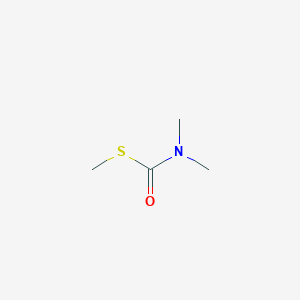
![Benzo[B]tellurophene-2-carboxylic acid](/img/structure/B13748800.png)
